molecular formula C5H4F6 B2562846 1,1-Bis(trifluoromethyl)-cyclopropane CAS No. 76354-44-4

1,1-Bis(trifluoromethyl)-cyclopropane

Cat. No.: B2562846
CAS No.: 76354-44-4
M. Wt: 178.077
InChI Key: KRAPPQJTUDJLDN-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethyl)-cyclopropane is a useful research compound. Its molecular formula is C5H4F6 and its molecular weight is 178.077. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1,1-Bis(trifluoromethyl)-cyclopropane has been the focus of various studies exploring its synthesis and chemical properties. A notable approach involves the reaction of 2,2-bis(trifluoromethyl)thietanes with tertiary phosphines, leading to an unusual desulfurization process and the formation of 1,1-bis(trifluoromethyl)-2-alkoxy cyclopropanes (Petrov & Marshall, 2012). Another method involves the reduction of 1,1-diacylcyclopropanes to produce various 1,1-bis(1-hydroxyalkyl)cyclopropanes (Itoh et al., 1980).

Photoreactions and Spectroscopic Studies

The compound has been investigated in the context of photoinduced electron transfer reactions. For example, 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane undergoes rearrangement in such reactions, providing insights into the mechanism of methylenecyclopropane rearrangements (Ikeda et al., 2003).

Vibrational Spectroscopy

The molecular structure and vibrational spectra of 1,1-bis(trimethylsilylethynyl)cyclopropane have been studied, offering detailed insights into its structural and spectroscopic characteristics (Trætteberg et al., 2002).

Derivative Synthesis

Research has been conducted on synthesizing derivatives of cyclopropane, like thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, showing the versatility of the cyclopropane framework (Sharba et al., 2005).

Electrophilicity in Reactions

Studies have shown that certain donor-acceptor cyclopropanes derived from this compound demonstrate enhanced electrophilicity in reactions with compounds like indole (Armstrong & Kerr, 2015).

Catalysis and Hydroformylation

The compound's derivatives have been studied for their use in catalysis, particularly in hydroformylation reactions. The use of specific ligands in rhodium-catalyzed hydroformylation has shown the influence of cyclopropane-based structures (Casey et al., 1992).

Solvent-Controlled Synthesis

Research has explored the solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes, demonstrating the influence of solvent choice on the reaction outcomes (Ma et al., 2022).

Future Directions

: Beilstein J. Org. Chem. 2014, 10, 1261–1266 : Journal of Materials Chemistry C, Issue 12, 2022

Properties

IUPAC Name

1,1-bis(trifluoromethyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAPPQJTUDJLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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